2,2'-Iminobis(N-(2,6-dimetilfenil)acetamida)

Descripción general

Descripción

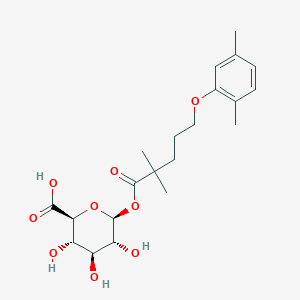

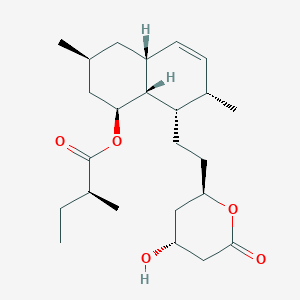

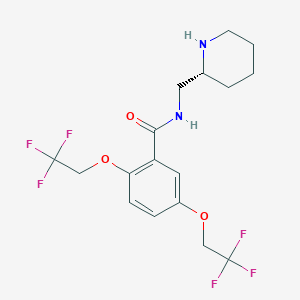

2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) , also known by its chemical formula C20H25N3O2 , is a compound with an intriguing structure. It falls within the class of organic amides and exhibits interesting pharmacological properties. The compound’s systematic IUPAC name is N-(2,6-dimethylphenyl)-2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}amino)acetamide .

Synthesis Analysis

The synthesis of 2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) involves intricate steps. Researchers have explored various synthetic routes to obtain this compound. One common approach is the condensation reaction between 2,6-dimethylaniline and 2-chloroacetamide . The resulting product undergoes further purification and characterization .

Molecular Structure Analysis

The molecular structure of 2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) reveals a central acetamide group flanked by two 2,6-dimethylphenyl moieties. The nitrogen atoms in the amide groups play a crucial role in its biological activity. The compound’s three-dimensional arrangement influences its interactions with biological targets .

Chemical Reactions Analysis

2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) can participate in various chemical reactions. These include hydrolysis, oxidation, and amidation reactions. Researchers have investigated its reactivity under different conditions to understand its behavior and potential applications .

Aplicaciones Científicas De Investigación

Síntesis y propiedades fotofísicas

Este compuesto se ha utilizado en la síntesis de bases de Schiff y sus complejos de zinc . La formación del producto se confirmó utilizando espectros IR. Todos estos complejos mostraron fotoluminiscencia en la región azul .

Industria farmacéutica

“Lidocaine Impurity E” se utiliza como un estándar de impureza en la industria farmacéutica . Es un líquido incoloro o ligeramente amarillo que es soluble en agua y varios disolventes orgánicos .

Fármaco antiinflamatorio no esteroideo

“N-(2,6-Dimetilfenil)cloroacetamida” es un fármaco antiinflamatorio no esteroideo . Se utilizó en la determinación simultánea de los enantiómeros de tocainida en plasma sanguíneo mediante cromatografía gas-líquido con detección por captura de electrones .

Impureza en la síntesis de clorhidrato de lidocaína

“2,2'-Iminobis(N-(2,6-dimetilfenil)acetamida)” es una impureza en la síntesis de Clorhidrato de Lidocaína , un agente anestésico local y un agente antiarrítmico de clase IB .

Desarrollo de métodos analíticos

“Lidocaine EP Impurity E” se puede utilizar para el desarrollo de métodos analíticos, la validación de métodos (AMV), la aplicación de control de calidad (QC) para la solicitud de nuevo fármaco abreviado (ANDA) o durante la producción comercial de lidocaína .

Método de HPLC indicador de estabilidad

Se ha desarrollado un procedimiento de cuantificación eficiente y rentable para lidocaína mediante HPLC para estimar la lidocaína a partir de una matriz EVA, plasma, fluido peritoneal y fluido intraarticular (IAF)

Mecanismo De Acción

Target of Action

As an impurity in the synthesis of lidocaine hydrochloride , it may share similar targets with Lidocaine, which primarily acts on voltage-gated sodium channels in the neuronal cell membrane.

Mode of Action

If it acts similarly to Lidocaine, it would bind to the intracellular portion of sodium channels and block the influx of sodium ions. This prevents the generation and conduction of nerve impulses, leading to a temporary loss of sensation .

Result of Action

If it behaves like Lidocaine, it would cause a temporary blockage of nerve signal conduction, leading to a loss of sensation in the area where it is applied .

Propiedades

IUPAC Name |

2-[[2-(2,6-dimethylanilino)-2-oxoethyl]amino]-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-13-7-5-8-14(2)19(13)22-17(24)11-21-12-18(25)23-20-15(3)9-6-10-16(20)4/h5-10,21H,11-12H2,1-4H3,(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQJGNLKESQUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CNCC(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

745798-07-6 | |

| Record name | 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745798076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-IMINOBIS(N-(2,6-DIMETHYLPHENYL)ACETAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P3T7VI89U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B194594.png)

![Methanone, (4-chlorophenyl)[4-(1-methylethoxy)phenyl]-](/img/structure/B194601.png)

![Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B194606.png)